molecular formula C23H36BF4N B13431213 N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium tetrafluoroborate CAS No. 205451-04-3

N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium tetrafluoroborate

Cat. No.: B13431213
CAS No.: 205451-04-3
M. Wt: 413.3 g/mol
InChI Key: NBPDBAPZTSWBJD-UHFFFAOYSA-N
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Description

N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium tetrafluoroborate is a chiral ionic liquid (CIL) that serves as a advanced material in modern chemical research. Its structure integrates a hydrophobic naphthyl group and a quaternary ammonium cation, making it a versatile component for creating anisotropic environments capable of chiral recognition. This property is fundamental for the separation of enantiomers, a critical process in the pharmaceutical and food industries for obtaining pure chiral molecules . Researchers utilize this compound in various separation techniques, including its application as a chiral selector in liquid chromatography and countercurrent chromatography to improve resolution . Furthermore, its ionic nature allows for its deployment in liquid-liquid extraction systems, where it can facilitate the selective partitioning of target enantiomers from complex mixtures, offering a potential alternative to traditional organic solvents . The compound's design exemplifies the trend towards task-specific ionic liquids, where the molecular structure is engineered to perform specific functions, such as discriminating between stereoisomers with high specificity .

Properties

CAS No.

205451-04-3

Molecular Formula

C23H36BF4N

Molecular Weight

413.3 g/mol

IUPAC Name

tributyl(naphthalen-2-ylmethyl)azanium;tetrafluoroborate

InChI

InChI=1S/C23H36N.BF4/c1-4-7-16-24(17-8-5-2,18-9-6-3)20-21-14-15-22-12-10-11-13-23(22)19-21;2-1(3,4)5/h10-15,19H,4-9,16-18,20H2,1-3H3;/q+1;-1

InChI Key

NBPDBAPZTSWBJD-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CCCC[N+](CCCC)(CCCC)CC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium tetrafluoroborate typically involves the quaternization of N-(2-Naphthyl methyl)-N,N,N-tributyl amine with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The general reaction scheme is as follows:

    Starting Materials: N-(2-Naphthyl methyl)-N,N,N-tributyl amine and tetrafluoroboric acid.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as acetonitrile or dichloromethane at room temperature.

    Procedure: The amine is dissolved in the solvent, and tetrafluoroboric acid is added dropwise with stirring. The reaction mixture is then allowed to stir for several hours to ensure complete quaternization.

    Isolation: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium tetrafluoroborate can undergo various chemical reactions, including:

    Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.

    Reduction: The compound can be reduced to form dihydronaphthalene derivatives.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, leading to the formation of different substituted ammonium salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.

    Substitution: Nucleophiles such as halides, thiolates, or alkoxides can be used in polar solvents like water or alcohols.

Major Products

The major products formed from these reactions include naphthoquinone derivatives, dihydronaphthalene derivatives, and various substituted ammonium salts, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium tetrafluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound can be employed in the study of biological membranes and ion transport due to its ability to interact with lipid bilayers.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium tetrafluoroborate involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The quaternary ammonium group can form ionic bonds with negatively charged sites on proteins or membranes, altering their function or activity. The naphthyl group can also participate in π-π interactions with aromatic residues, further modulating the compound’s effects.

Comparison with Similar Compounds

N-(2-Naphthyl methyl)-N,N,N-tributyl Ammonium BF₄⁻

  • Applications : Industrial catalyst, pesticide formulation, and API intermediate .
  • Advantages : High thermal stability due to aromatic naphthyl group; suitable for hydrophobic reaction environments.

DEME-BF₄

  • Applications : Ionic liquid electrolyte in high-power electric double-layer capacitors (EDLCs) .
  • Performance : Exhibits a wide electrochemical window (-3.2 V vs. Fc/Fc⁺), surpassing imidazolium-based ILs like EMI-BF₄ (-2.0 V) . Its methoxyethyl group enhances ionic conductivity (≈12 mS/cm at 25°C) .
  • Research Findings : Shows pressure-induced conformational changes (TG⁺−tg⁺t vs. TG⁺−g⁺g⁻t) and decompression-induced crystal polymorphism, critical for energy storage .

P11-BF₄

  • Applications : Electrolyte in supercapacitors due to high solubility in propylene carbonate (PC) .
  • Advantages : Compact cyclic structure (pyrrolidine) improves ion mobility, enabling faster charge-discharge cycles .

TBTU

  • Applications : Peptide coupling agent in organic synthesis .
  • Performance: Superior to DCC/HOBt in minimizing racemization during amino acid coupling . However, diastereomer ratios remain unaffected by reaction conditions in some cases .

Physicochemical Properties

Property N-(2-Naphthyl methyl)-N,N,N-tributyl BF₄⁻ DEME-BF₄ P11-BF₄ TBTU
Phase at RT Liquid Liquid Liquid Crystalline
Thermal Stability High (decomp. >300°C) Moderate Moderate Low (decomp. ~150°C)
Solubility Hydrophobic solvents Polar aprotic PC, acetonitrile DMF, DMSO
Electrochemical Window N/A -3.2 V -3.5 V N/A

Research Findings and Industrial Relevance

  • DEME-BF₄ : Extensively studied under high pressure, showing unique crystallization behavior and supercooling properties . Microheterogeneous water interactions at 77 K suggest utility in cryopreservation .
  • N-(2-Naphthyl methyl)-N,N,N-tributyl BF₄⁻ : Industrial adoption in agrochemicals highlights cost-effectiveness, but academic studies on its electrochemical properties are sparse compared to DEME-BF₄ or P11-BF₄ .

Q & A

Q. What are the established synthetic routes for preparing N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium tetrafluoroborate, and how can reaction conditions be optimized?

The synthesis typically involves quaternization of a tertiary amine precursor (e.g., N,N-ditributylamine) with a 2-naphthylmethyl halide, followed by anion exchange with tetrafluoroboric acid. Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents like acetonitrile or dichloromethane enhance reactivity .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like Hofmann elimination .
  • Anion exchange : Use of AgBF₄ or ion-exchange resins ensures high-purity tetrafluoroborate salts .
    Yield optimization may require stoichiometric adjustments (e.g., 1.2 equivalents of 2-naphthylmethyl bromide) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm quaternization (δ ~3.5–4.5 ppm for N-CH₂-naphthyl) and tributyl chain integrity .
  • X-ray crystallography : Resolves cation-anion interactions and steric effects from the naphthyl group (analogous to [DEME][BF₄] in ).
  • FT-IR : B-F stretching vibrations (~1050 cm⁻¹) confirm tetrafluoroborate identity .

Q. What are the thermal and chemical stability profiles of this compound under standard laboratory conditions?

  • Thermal stability : Decomposition typically occurs above 200°C, assessed via TGA. Tributyl chains may fragment at lower temperatures in oxidative environments .
  • Chemical stability : Susceptible to hydrolysis in aqueous acidic/basic conditions. Storage recommendations include anhydrous environments and inert gas (N₂/Ar) .

Advanced Research Questions

Q. How does the steric bulk of the 2-naphthylmethyl group influence reactivity in catalytic or coupling reactions?

The naphthyl group introduces steric hindrance, which can:

  • Modify reaction kinetics : Slower nucleophilic substitution due to reduced accessibility to the ammonium center .
  • Enhance selectivity : Steric shielding directs regioselectivity in Suzuki-Miyaura couplings (e.g., favoring para-substituted aryl boronic acids) .
    Comparative studies with less bulky analogs (e.g., benzyl-substituted salts) are critical .

Q. What role does this compound play in ionic liquid-based electrolytes, and how does its ionic conductivity compare to traditional salts?

  • Conductivity mechanisms : The bulky cation reduces ion pairing, enhancing mobility in organic solvents (e.g., acetonitrile). Conductivity can be measured via impedance spectroscopy .
  • Comparative performance : Lower conductivity than smaller cations (e.g., tetraethylammonium) but improved thermal stability (>150°C) .

Q. How does high-pressure crystallization affect its polymorphic behavior?

  • Decompression-induced polymorphism : Analogous to [DEME][BF₄] (), rapid pressure release may yield metastable crystalline phases.
  • Characterization : High-pressure XRD and Raman spectroscopy reveal phase transitions and hydrogen-bonding dynamics with BF₄⁻ .

Q. Can computational methods (e.g., DFT) predict its interactions in supramolecular assemblies or reaction intermediates?

  • Cation-anion interactions : DFT calculations model electrostatic and van der Waals forces between the naphthyl group and BF₄⁻ .
  • Reaction pathways : MD simulations assess steric effects on transition states in alkylation reactions .

Methodological Notes

  • Contradictions in data : Phase behavior under pressure may conflict between studies due to differences in decompression rates .
  • Experimental design : Always include control experiments with structurally related salts to isolate steric/electronic effects .

This FAQ integrates methodologies from analogous tetrafluoroborate salts and emphasizes rigorous characterization and condition optimization. Citations align with evidence from phase behavior, synthetic protocols, and electrochemical studies.

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